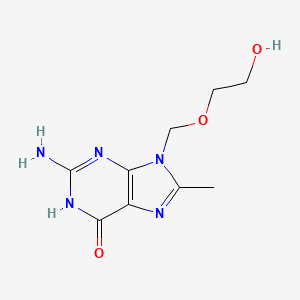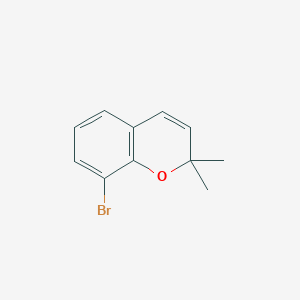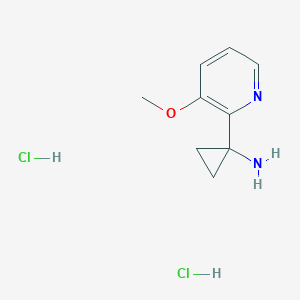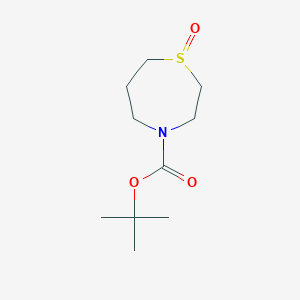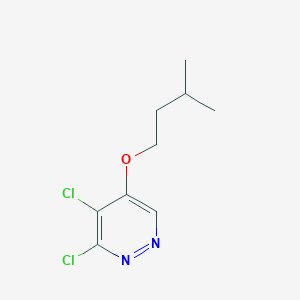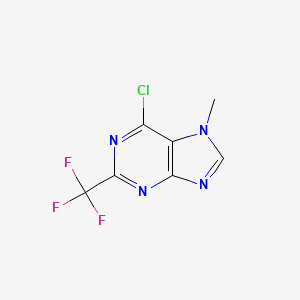
6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 7th position, and a trifluoromethyl group at the 2nd position on the purine ring. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Methylation: The 7th position is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the purine ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Coupling: Catalysts such as palladium on carbon (Pd/C) are used in coupling reactions.
Major Products
Substituted Purines: Products with various functional groups replacing the chlorine atom.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Coupled Aromatic Compounds: Resulting from coupling reactions with other aromatic systems.
Applications De Recherche Scientifique
6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-trifluoromethyl-2H-1-benzopyran-3-carboxylic acid
- 6-Chloro-7-methyl-2-trifluoromethyl-2H-1-benzopyran-3-carboxylic acid
- 8-(1-methylethyl)-2-trifluoromethyl-2H-1-benzopyran-3-carboxylic acid
Uniqueness
6-Chloro-7-methyl-2-(trifluoromethyl)-7H-purine is unique due to its specific substitution pattern on the purine ring. The presence of both a chlorine atom and a trifluoromethyl group imparts distinct chemical properties, such as increased lipophilicity and stability. These features make it particularly valuable in medicinal chemistry for the design of new therapeutic agents.
Propriétés
Formule moléculaire |
C7H4ClF3N4 |
|---|---|
Poids moléculaire |
236.58 g/mol |
Nom IUPAC |
6-chloro-7-methyl-2-(trifluoromethyl)purine |
InChI |
InChI=1S/C7H4ClF3N4/c1-15-2-12-5-3(15)4(8)13-6(14-5)7(9,10)11/h2H,1H3 |
Clé InChI |
HCSMOABFVPBYFI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=NC(=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




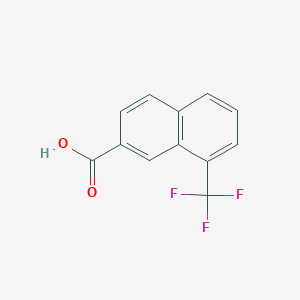

![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
